Benzyl 2-aminoethyl(methyl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBNZUDHJCOKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597052 | |
| Record name | Benzyl (2-aminoethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19023-94-0 | |
| Record name | Benzyl (2-aminoethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 2 Aminoethyl Methyl Carbamate and Analogues
Direct Synthesis Approaches to Benzyl (B1604629) 2-aminoethyl(methyl)carbamate
Direct synthesis of benzyl 2-aminoethyl(methyl)carbamate typically involves the formation of the carbamate (B1207046) bond by reacting a suitable precursor of N-methylethylenediamine with a benzyl-containing electrophile.
Carbamate Formation Reactions via Benzyl Chloroformate
A primary and well-established method for the synthesis of benzyl carbamates is the reaction of an amine with benzyl chloroformate. orgsyn.orgchemicalbook.comorgsyn.org This approach, often referred to as the Schotten-Baumann reaction, is widely used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto an amino functionality. orgsyn.org
For the synthesis of this compound, the starting material would be N-methylethylenediamine. The reaction proceeds via the nucleophilic attack of the more reactive (less sterically hindered) primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is typically required to neutralize the hydrochloric acid byproduct.
A general procedure, adapted from similar syntheses, would involve the slow addition of benzyl chloroformate to a solution of N-methylethylenediamine in a suitable solvent, such as a mixture of water and dioxane or dichloromethane, in the presence of a base like potassium carbonate or triethylamine. rsc.orgudayton.edu The reaction is often carried out at reduced temperatures to control its exothermicity.
Table 1: Representative Reaction Conditions for Carbamate Formation with Benzyl Chloroformate
| Parameter | Condition | Source |
| Amine Substrate | N-methylethylenediamine | Inferred |
| Electrophile | Benzyl Chloroformate | orgsyn.orgrsc.org |
| Base | Potassium Carbonate or Triethylamine | rsc.orgudayton.edu |
| Solvent | Dioxane/Water or Dichloromethane | rsc.orgudayton.edu |
| Temperature | 0°C to Room Temperature | rsc.org |
| Reaction Time | 1-24 hours | rsc.org |
It is crucial to control the stoichiometry of the reactants to favor the formation of the desired mono-carbamate. Using an excess of the diamine can help minimize the formation of the di-carbamate byproduct.
Strategies for N-Methylation in Carbamate Synthesis
The synthesis of this compound can also be envisioned through N-methylation strategies. These can be applied either to a pre-formed carbamate or by utilizing a methylated starting material.
One approach involves the initial synthesis of benzyl 2-aminoethylcarbamate from ethylenediamine (B42938) and benzyl chloroformate, followed by selective N-methylation of the secondary carbamate nitrogen. However, selective N-methylation of a secondary carbamate in the presence of a primary amine can be challenging.
A more direct route involves the use of N-methylethylenediamine as the starting amine, as described in the previous section. If starting from a non-methylated precursor, such as benzyl 2-aminoethylcarbamate, N-methylation could potentially be achieved using reagents like methyl iodide in the presence of a base. semanticscholar.org However, careful control of reaction conditions would be necessary to avoid quaternization of the amine.
Recent advances in N-methylation include catalytic methods. For instance, N-methylation of amines can be achieved using methanol (B129727) as a methylating agent in the presence of a suitable catalyst. rsc.org Another strategy involves the reductive amination of an appropriate aldehyde with an amine, followed by N-methylation. semanticscholar.org
Advanced Carbamate Synthesis Techniques Relevant to the Compound
In recent years, there has been a significant push towards developing safer and more sustainable methods for carbamate synthesis, moving away from hazardous reagents like phosgene (B1210022). google.com
Phosgene-Free and Green Chemistry Routes for Carbamate Formation
Phosgene-free routes are highly desirable due to the extreme toxicity of phosgene. These methods often employ alternative carbonyl sources.
A prominent green chemistry approach for carbamate synthesis involves the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 feedstock. rsc.org The general strategy involves the reaction of an amine with CO2 to form a carbamic acid or a carbamate salt, which is then trapped by an electrophile, such as an alkyl halide. google.com
For the synthesis of this compound, this would involve the reaction of N-methylethylenediamine with CO2, followed by reaction with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
Table 2: Components for a Three-Component Coupling Reaction for Carbamate Synthesis
| Component | Example | Source |
| Amine | N-methylethylenediamine | Inferred |
| C1 Source | Carbon Dioxide (CO2) | rsc.org |
| Electrophile | Benzyl Chloride or Benzyl Bromide | google.com |
| Base | Cesium Carbonate or Organic Bases (e.g., DBU) | Inferred |
| Solvent | DMF or other polar aprotic solvents | Inferred |
This method offers a safer alternative to the use of benzyl chloroformate and allows for the direct incorporation of the benzyl group.
The efficiency of carbamate synthesis, including CO2-based methods, can be significantly enhanced through the use of catalysts. Various catalytic systems have been developed to promote the formation of carbamates under milder conditions and with higher yields.
For instance, the reaction of amines with CO2 and alkyl halides can be catalyzed by various systems, including metal-based catalysts and organocatalysts. A patent describes a process for preparing carbamates from an amine, carbon dioxide, and an alkylating agent in the presence of cesium carbonate, which can proceed at ambient temperature and pressure.
In the context of N-methylation, catalytic methods using zinc acetate (B1210297) and 1,10-phenanthroline (B135089) have been reported for the N-formylation and subsequent N-methylation of amines using CO2 and a hydrosilane. While not a direct carbamate synthesis, this highlights the potential of catalytic systems in manipulating amine functionalities relevant to the target molecule.
Furthermore, a patent for the preparation of a related compound, 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride, details a process involving the reaction of 2-(N-methylamino)ethyl acetoacetate (B1235776) with other components, followed by benzylation with benzyl chloride in the presence of potassium carbonate. google.com This demonstrates a catalytic approach to incorporating the benzyl group onto a pre-functionalized molecule.
Selective Protection Strategies for Polyamines using Benzyl Carbamate Derivatives
The benzyl carbamate (Cbz or Z) protecting group is a cornerstone in the synthesis of polyamines due to its reliability and specific removal conditions. organic-chemistry.orgmasterorganicchemistry.com It renders the amine nucleophilically inert, allowing for selective reactions at other sites of the molecule. organic-chemistry.org The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. synarchive.com Its removal is commonly achieved through catalytic hydrogenolysis (e.g., using H₂ with a palladium catalyst), a method that is generally mild and does not affect other common protecting groups. masterorganicchemistry.comsynarchive.com
Achieving mono-protection of a primary amine in a molecule with multiple amine groups, such as a diamine, is a significant synthetic challenge. One effective strategy involves the use of alkyl phenyl carbonates, such as benzyl phenyl carbonate, to selectively protect primary amines over secondary amines. thieme-connect.comthieme-connect.com This chemoselectivity arises from the greater reactivity of primary amines towards these reagents compared to the sterically more hindered secondary amines. thieme-connect.com This method provides a high yield of the mono-carbamate protected product. thieme-connect.comthieme-connect.com
Another approach for the mono-Cbz protection of symmetrical α,ω-alkanediamines involves the slow addition of benzyl chloroformate to a large excess of the diamine in a buffered solution. thieme-connect.com While effective in terms of the chloroformate, this method can be complicated by the need for precise pH control. thieme-connect.com
The following table summarizes the selective mono-protection of various diamines using different carbamate protecting groups, including the benzyl carbamate (Cbz) group.
Data derived from various synthetic procedures for mono-carbamate protection of diamines. orgsyn.org
In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are indispensable. organic-chemistry.orgwikipedia.org This approach allows for the selective removal of one type of protecting group without affecting others. organic-chemistry.orgwikipedia.org The benzyl carbamate (Cbz) group is a key player in such strategies, often used in conjunction with other protecting groups like the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. rsc.orgmasterorganicchemistry.com
For instance, a Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while a Cbz group remains intact. organic-chemistry.orgmasterorganicchemistry.com Conversely, the Cbz group can be cleaved by hydrogenolysis, leaving the Boc group untouched. masterorganicchemistry.com This orthogonality is fundamental in peptide synthesis, where sequential deprotection and coupling steps are required. masterorganicchemistry.comwikipedia.org
The following table illustrates common orthogonal protecting group pairs and their respective deprotection conditions.
Illustrative examples of orthogonal protecting group pairs used in organic synthesis. wikipedia.orgnumberanalytics.com
Synthesis of Precursors and Derivatives with Relevance to this compound
The synthesis of this compound often relies on the preparation of key precursors and the subsequent modification of related structures.
Benzyl (2-bromoethyl)carbamate is a valuable synthetic intermediate. It can be synthesized from 2-bromoethylamine (B90993) hydrobromide and benzyl chloroformate in the presence of a base like aqueous sodium hydroxide. The bromine atom in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functionalities, including the formation of pyrrolidine (B122466) derivatives through aza-Michael reactions.
The following table details the synthesis and key properties of Benzyl (2-bromoethyl)carbamate.
Key properties of the synthetic intermediate Benzyl (2-bromoethyl)carbamate. sigmaaldrich.com
Substituted benzyl N-nitrosocarbamates are synthesized as part of research into photolabile compounds that can release alkylating agents upon irradiation. udayton.edutandfonline.comudayton.edu The general synthetic route involves two main steps. First, the corresponding amine is reacted with a benzyl chloroformate to form the carbamate. udayton.edutandfonline.comudayton.edu Subsequently, the carbamate undergoes N-nitrosation to yield the target N-nitrosocarbamate. udayton.edutandfonline.comudayton.edu
Two common methods for N-nitrosation are employed:
Aqueous Method: This involves reacting the carbamate with sodium nitrite (B80452) in an ether/water mixture, followed by the addition of an acid like nitric acid. udayton.edu
Anhydrous Method: This method utilizes sodium nitrite in the presence of an acid anhydride, such as acetic anhydride, in an organic solvent like dichloromethane.
The following table provides an example of a synthesized benzyl N-nitrosocarbamate and its characterization data.
Synthesis and properties of a representative Benzyl N-nitrosocarbamate. udayton.edu
The synthesis of modified aminoethylcarbamate structures is crucial for various research applications, including the development of new bioactive compounds and molecular probes. whiterose.ac.uk For instance, enecarbamates serve as versatile platforms for creating diverse polycyclic scaffolds through various chemical transformations, including photocatalyzed reactions. whiterose.ac.uk
One example involves the synthesis of bicyclic amides and anilines from enecarbamates. whiterose.ac.uk These modular approaches allow for the construction of complex molecular architectures with potential applications in medicinal chemistry. The reactivity and biological activity of these structures are influenced by their unique three-dimensional conformations. whiterose.ac.uk
Reaction Mechanisms and Chemical Transformations of Benzyl 2 Aminoethyl Methyl Carbamate and Carbamates
Nucleophilic Substitution Reactions Involving the Aminoethyl Chain
The terminal methylamino group of Benzyl (B1604629) 2-aminoethyl(methyl)carbamate possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. However, the reactivity of amines in such reactions can lead to challenges in selectivity. The initial substitution product, a secondary amine, is often more nucleophilic than the starting primary amine, potentially leading to multiple alkylations and the formation of tertiary amines or even quaternary ammonium salts if conditions are not carefully controlled.
This propensity for over-alkylation makes direct, selective mono-alkylation difficult to achieve. The reaction of amines with alkyl halides can proceed until all N-H bonds are replaced, culminating in the formation of a quaternary ammonium complex.
Aza-Michael Additions and Cyclization Pathways
The nucleophilic character of the aminoethyl chain is central to its participation in Aza-Michael additions and intramolecular cyclization reactions. The Aza-Michael reaction is a conjugate nucleophilic addition that involves N-nucleophiles, such as amines, and electron-deficient alkenes known as Michael acceptors (e.g., α,β-unsaturated esters or ketones). researchgate.netfrontiersin.org The terminal amine of Benzyl 2-aminoethyl(methyl)carbamate or its derivatives can act as the Michael donor in such reactions. researchgate.net This type of reaction is a fundamental method for forming carbon-nitrogen bonds under relatively mild conditions. researchgate.net
Furthermore, the ethylenediamine (B42938) scaffold of the molecule is a common precursor for the synthesis of six-membered heterocyclic rings like piperazines. Intramolecular cyclization can occur if the molecule is modified to contain a suitable electrophilic site. For instance, an intramolecular Aza-Michael addition can be designed to form piperidine or other heterocyclic systems. nih.gov More commonly, derivatives of N-substituted ethylenediamines are used in reactions that lead to the formation of piperazine rings, a critical structural motif in many pharmaceuticals. nih.govnih.gov
Amide Resonance and Conformational Analysis of the Carbamate (B1207046) Moiety
The carbamate group (–NH–C(=O)–O–) is a key feature of the molecule, acting as a protective group for the primary amine. Its chemical properties are heavily influenced by amide resonance. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, creating a resonance hybrid structure. quora.comyoutube.com This delocalization imparts a significant partial double bond character to the carbon-nitrogen (C–N) bond.
This partial double bond character has two major consequences:
Reduced Nucleophilicity : The delocalization of the nitrogen's lone pair makes it less available to act as a nucleophile or a base compared to a typical amine. masterorganicchemistry.com
Restricted Rotation : The C–N bond has a significant rotational barrier, which is typically around 16 kcal/mol for N-alkylcarbamates. nih.govnd.edu This restricted rotation leads to the existence of planar syn and anti rotamers (conformational isomers). nd.edu The planarity of the carbamate backbone is a consistent feature, with the oxygen, carbonyl carbon, nitrogen, and its attached hydrogen often lying in the same plane. nih.gov
The rotational barrier can be influenced by the substituents. For instance, N-phenylcarbamates have a lower rotational barrier (around 12.5 kcal/mol) compared to N-alkylcarbamates. nih.govnd.edu Computational studies have shown that electron-withdrawing groups attached to the nitrogen can increase the single bond character of the C-N bond, further lowering the rotational barrier. nih.gov
| Bond Type | Typical Bond Length (Å) | Typical Rotational Barrier (kcal/mol) |
|---|---|---|
| C-N (Amine) | ~1.47 | ~2-5 |
| C=N (Imine) | ~1.28 | > 50 |
| C-N (Carbamate) | ~1.35 - 1.40 | ~9 - 16 |
Carbamate Cleavage and Deprotection Mechanisms
The removal, or "deprotection," of the carbamate group is a crucial step in syntheses where it is used to temporarily block the reactivity of an amine. The benzyl carbamate, often abbreviated as Cbz or Z, is a widely used protecting group due to its stability under many reaction conditions and the specific methods available for its removal. oup.com
The most common and mildest method for cleaving a benzyl carbamate is catalytic hydrogenation. total-synthesis.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). taylorfrancis.comresearchgate.net
The mechanism involves two main steps:
Hydrogenolysis : The benzyl C-O bond is cleaved on the surface of the palladium catalyst. This step produces toluene and an unstable carbamic acid intermediate. total-synthesis.comtaylorfrancis.com
Decarboxylation : The carbamic acid intermediate spontaneously decomposes, releasing the free amine and carbon dioxide. taylorfrancis.com
This method is highly favored because the reaction conditions are neutral, and the byproducts (toluene and CO₂) are volatile and easily removed. total-synthesis.com The efficiency of this process can be enhanced by the combined use of an acidic heterogeneous catalyst, such as niobic acid-on-carbon, which can shorten reaction times. acs.org
While catalytic hydrogenation is widely used, it is not compatible with molecules containing other functional groups that can be reduced, such as alkenes or alkynes. In such cases, alternative chemical methods are required. chemistryviews.org
Strong acidic conditions, for example, using hydrogen bromide (HBr) in acetic acid, can cleave the benzyl carbamate. The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion at the benzylic carbon (an Sₙ2 reaction), which liberates the carbamic acid that then decarboxylates. total-synthesis.com
Other nucleophilic deprotection protocols have also been developed as alternatives. For instance, a method using 2-mercaptoethanol in the presence of a base like potassium phosphate has been shown to effectively deprotect Cbz-amines. chemistryviews.orgorganic-chemistry.org This approach is advantageous for substrates containing sulfur or other functional groups that might poison a palladium catalyst. chemistryviews.org Other reagents like tetra-n-butylammonium fluoride (TBAF) in THF have also been reported for carbamate removal under mild conditions. organic-chemistry.org
CO₂-Amine Interactions and Carbamate Stability in Solution
The deprotected form of this compound contains primary and secondary amine functionalities, which can react reversibly with carbon dioxide (CO₂). This reaction is fundamental to amine-based CO₂ capture technologies. The interaction of CO₂ with primary or secondary amines in an aqueous solution leads to the formation of a carbamate. colab.wsresearchgate.net
The generally accepted mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂. researchgate.net This process is typically assisted by a second amine molecule or another base (like water), which facilitates the proton transfer, leading to the formation of an ammonium carbamate ion pair. nih.govacs.org The formation of a zwitterion intermediate is considered unlikely due to a high energy barrier. nih.gov
The stability of the resulting carbamate in solution is an equilibrium process influenced by several factors:
Temperature : Carbamate stability generally decreases with increasing temperature, which is the principle behind the thermal regeneration of amine solvents in carbon capture processes. ntnu.no
Amine Structure : Steric hindrance around the nitrogen atom can affect carbamate stability. Bulky substituents can destabilize the carbamate. colab.ws
Basicity (pKa) : While amine basicity is important for the initial reaction with CO₂, there isn't always a direct correlation between pKa and the final equilibrium amount of carbamate formed. nih.gov
Solvent : The polarity of the solvent and its ability to stabilize the charged carbamate species can influence the equilibrium position. nih.gov
Studies have shown that the thermodynamics of carbamate formation, including the enthalpy (ΔH°m) and entropy (ΔS°m), are key to understanding the efficiency of a particular amine for CO₂ capture. colab.ws
| Factor | Effect on Carbamate Stability | Rationale |
|---|---|---|
| Increasing Temperature | Decreases | The forward reaction (carbamate formation) is typically exothermic, so increasing temperature shifts the equilibrium toward the reactants (amine + CO₂). |
| Increasing Amine Basicity (pKa) | Complex / Weak Correlation | Higher basicity favors the initial proton transfer step, but does not always correlate directly with the final equilibrium stability of the carbamate itself. nih.gov |
| Steric Hindrance at Nitrogen | Decreases | Bulky groups near the nitrogen atom can sterically destabilize the planar carbamate structure. colab.ws |
| Presence of Water | Can lead to bicarbonate formation | In aqueous solutions, an equilibrium exists between carbamate and bicarbonate, with water acting as both a base and a reactant. moreheadstate.edu |
Formation of Carbamic Acid and Ammonium Carbamates
The formation of carbamic acid and its corresponding ammonium salt is intrinsically linked to the decomposition of carbamates, which yields an amine. This amine can then react with carbon dioxide (CO₂). The reaction between an amine and CO₂ is a critical step in both biological and industrial processes, leading to the formation of a carbamic acid intermediate.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbon atom of CO₂. researchgate.net
Carbamic Acid Formation: This attack leads to the formation of a carbamic acid (R₂NCOOH). wikipedia.org Carbamic acids are generally unstable compounds and exist in equilibrium with the parent amine and carbon dioxide. wikipedia.org
Ammonium Carbamate Salt Formation: In the presence of a second equivalent of the amine, the unstable carbamic acid is rapidly deprotonated. rsc.org The second amine molecule acts as a Brønsted base, accepting a proton to form an ammonium cation, which then pairs with the carbamate anion to form a stable ammonium carbamate salt ([R₂NCOO⁻][R₂NH₂⁺]). researchgate.netnih.govwikipedia.org
This reaction is reversible, and the equilibrium can be shifted by factors such as temperature and pressure. wikipedia.org For instance, solid ammonium carbamate can be formed by the reaction of gaseous ammonia and carbon dioxide at high temperatures and pressures, and it will slowly decompose back to these gases at ordinary temperatures. wikipedia.org In aqueous solutions, ammonium carbamates can further react with water to produce ammonium bicarbonates or carbonates. rsc.orgacs.org
The formation of these species from this compound would presuppose a prior reaction, such as hydrolysis, that liberates the secondary amine, N-methyl-N'-(benzyloxycarbonyl)ethane-1,2-diamine. This amine could then react with ambient CO₂ to form the corresponding carbamic acid and ammonium carbamate salt.
Hydrolysis Pathways of Carbamates
Hydrolysis is a primary chemical degradation pathway for carbamates. clemson.edu The rate and mechanism of this transformation are highly dependent on the pH of the solution and the substitution pattern on the carbamate's nitrogen atom. nih.govacs.org The reaction can be categorized into acid-catalyzed, neutral, and base-catalyzed (alkaline) pathways. clemson.edunih.gov
Alkaline Hydrolysis: Base-catalyzed hydrolysis is often the dominant pathway for carbamates in neutral to basic conditions (pH > 7). clemson.edu The specific mechanism depends on whether the carbamate nitrogen is monosubstituted (secondary) or disubstituted (tertiary).
BAc2 Mechanism (for N,N-disubstituted carbamates): this compound, being an N,N-disubstituted carbamate, is expected to undergo hydrolysis via a bimolecular acyl-nucleophilic substitution (BAc2) mechanism. nih.govactachemscand.org This two-step process involves:
Nucleophilic attack by a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate. clemson.eduyoutube.com
The collapse of this unstable intermediate, leading to the expulsion of the leaving group (the benzyloxy group in this case) and the formation of a carbamic acid. nih.gov The carbamic acid then rapidly decomposes into the corresponding secondary amine and carbon dioxide. nih.govacs.org Studies have shown that N,N-disubstituted carbamates are generally more stable towards alkaline hydrolysis than their N-monosubstituted counterparts. actachemscand.org
E1cB Mechanism (for N-monosubstituted carbamates): For carbamates with a hydrogen on the nitrogen atom (N-monosubstituted), an alternative pathway, the Elimination Unimolecular Conjugate Base (E1cB) mechanism, is possible, especially with poor leaving groups. rsc.orgresearchgate.net This mechanism involves:
A rapid, reversible deprotonation of the nitrogen atom by a strong base to form a carbamate anion (the conjugate base). masterorganicchemistry.comwikipedia.orgedurev.in
A slower, rate-determining step where the leaving group is eliminated from the anion, forming a transient isocyanate intermediate (RN=C=O). actachemscand.orgrsc.orgscite.ai
The highly reactive isocyanate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decomposes to a primary amine and CO₂. scite.ai
Acid-Catalyzed and Neutral Hydrolysis: Acid-catalyzed hydrolysis of carbamates can occur, though it is often less significant than alkaline hydrolysis. clemson.edu The mechanism may involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org Neutral hydrolysis involves the direct attack of water as the nucleophile and is generally slower but can be relevant at environmental pH values. clemson.edunih.gov For all hydrolysis pathways, the ultimate products are the alcohol (benzyl alcohol), the amine (N-methylethane-1,2-diamine), and carbon dioxide, formed from the decomposition of the carbamic acid intermediate. nih.gov
Advanced Applications and Research Directions in Organic Synthesis
Benzyl (B1604629) 2-aminoethyl(methyl)carbamate as a Versatile Building Block in Complex Molecule Synthesis
Benzyl 2-aminoethyl(methyl)carbamate and its derivatives serve as crucial starting materials for the synthesis of intricate molecular architectures. The presence of both a protected amine and a secondary amine allows for sequential and controlled modifications, making it an ideal building block for multi-step synthetic sequences.
A notable application is in the synthesis of novel pyrazolo[1,5-a]pyrimidin-3-carboxamides. In a multi-step synthesis, a derivative of this compound, specifically methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate, is utilized as a key precursor. nih.govresearchgate.net The synthesis involves the cyclocondensation of this β-keto ester with methyl 3-amino-1H-pyrazole-4-carboxylate, followed by hydrolysis of the resulting ester and subsequent amidation. nih.govresearchgate.net This methodology provides a pathway to a library of substituted pyrazolopyrimidinones, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net
The versatility of this compound as a building block is further highlighted by its potential for creating diverse molecular scaffolds through the strategic manipulation of its functional groups. The carbamate (B1207046) can act as a stable protecting group for the primary amine, while the methylamino group can participate in various coupling and cyclization reactions.
| Reagent/Starting Material | Synthetic Step | Resulting Product | Reference |
| Methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate | Cyclocondensation with methyl 3-amino-1H-pyrazole-4-carboxylate | Methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate | nih.govresearchgate.net |
| Resulting pyrazolopyrimidinone ester | Hydrolysis and amidation | Novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides | nih.govresearchgate.net |
Applications in Peptide Chemistry and Peptide Bond Surrogates
In the realm of peptide chemistry, the carbamate functional group is widely recognized as a valuable peptide bond surrogate. nih.govacs.org This is primarily due to its increased stability against enzymatic degradation compared to the natural amide bond, as well as its ability to influence the conformational properties of peptidomimetics. nih.govacs.org The structure of this compound, featuring a carbamate linkage adjacent to an aminoethyl moiety, makes it an intriguing candidate for incorporation into peptide backbones to create novel peptide bond surrogates.
The benzyloxycarbonyl (Cbz or Z) group, a key feature of this compound, is a well-established and robust protecting group for amines in peptide synthesis. nbinno.commasterorganicchemistry.com Its stability under a variety of reaction conditions, coupled with its selective removal, renders it an indispensable tool for the controlled, sequential assembly of amino acids into peptides. nbinno.commasterorganicchemistry.com
While direct incorporation of the entire this compound molecule as a dipeptide isostere is a promising area of research, its components already play established roles. The carbamate linkage can replace a peptide bond, potentially leading to peptidomimetics with enhanced stability and altered biological activity. The benzyl portion of the molecule is a standard protecting group, highlighting the dual utility of this compound's structural motifs in peptide science.
Research on Enzyme Inhibition and Biological Target Interactions
The carbamate functional group is a key pharmacophore in a multitude of enzyme inhibitors, owing to its ability to form crucial interactions with enzyme active sites. nih.gov Research has increasingly focused on the design and synthesis of carbamate-based inhibitors for various enzyme classes, including proteases like cathepsins.
A practical example of the application of this compound derivatives in enzyme inhibitor synthesis is the development of novel cathepsin inhibitors. nih.govresearchgate.net Cathepsins are a family of proteases implicated in a range of diseases, making them attractive therapeutic targets.
In one study, a series of 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were synthesized from a derivative of this compound and subsequently evaluated for their inhibitory activity against cathepsins B and K. nih.govresearchgate.net The results demonstrated that these compounds exhibit inhibitory potential, with the N-butylcarboxamide derivative showing notable inhibition of cathepsin K (IC50 ~ 25 μM) and the N-(2-picolyl)carboxamide derivative displaying the strongest inhibition of cathepsin B (IC50 ~ 45 μM). nih.govresearchgate.net This research underscores the utility of the this compound scaffold in generating novel and specific enzyme inhibitors.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |
| 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-(N-butyl)carboxamide | Cathepsin K | ~ 25 μM | nih.govresearchgate.net |
| 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-(N-(2-picolyl))carboxamide | Cathepsin B | ~ 45 μM | nih.govresearchgate.net |
The carbamate moiety itself plays a significant role in modulating the biological properties of a molecule. nih.govacs.org Its ability to act as a hydrogen bond donor and acceptor, as well as its conformational rigidity compared to an ester or amide bond, allows it to fine-tune the binding affinity and selectivity of a ligand for its biological target. nih.govacs.org
Contributions to Material Science and Polymer Chemistry
The carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers with a wide range of applications. wikipedia.org While large-scale production of polyurethanes typically involves the reaction of diisocyanates with polyols, the fundamental chemistry of carbamate formation is central to this field. wikipedia.org
This compound, with its protected primary amine and a reactive secondary amine, presents interesting possibilities as a monomer or a chain modifier in polymer synthesis. The secondary amine can be reacted with isocyanates or other electrophiles to form a growing polymer chain, while the benzyl carbamate group could either be retained in the final polymer to impart specific properties or be deprotected to introduce primary amine functionalities for post-polymerization modification.
The synthesis of informational oligourethanes containing both –NH–CO–O– and –NR–CO–O– linkages has been demonstrated, where the main-chain linking units contribute to the molecular coding. nih.gov This highlights the potential for using building blocks like this compound to create polymers with precisely controlled sequences of functional groups, leading to materials with tailored properties for applications in data storage, catalysis, or biomaterials.
Furthermore, the synthesis of amino-functionalized (meth)acrylate polymers often requires the use of protected amino monomers to prevent side reactions during polymerization. beilstein-journals.org Carbamate-protected monomers, such as those that could be derived from this compound, are valuable in this regard. The subsequent deprotection of the carbamate group in the polymer provides a route to materials with pendant primary amine groups, which can be used for cross-linking, surface functionalization, or the attachment of bioactive molecules.
Utilization in Controlled Release Systems and Photolabile Derivatives
Carbamate linkers are increasingly being explored for their use in controlled drug delivery systems. biosyn.comnih.govnih.gov The stability of the carbamate bond can be tuned by modifying its electronic environment, allowing for the design of linkers that release a therapeutic agent at a specific physiological site or in response to a particular stimulus. biosyn.com
The structure of this compound provides a scaffold that could be adapted for such applications. For instance, the benzyl group could be functionalized with electron-withdrawing or electron-donating groups to modulate the rate of hydrolytic cleavage of the carbamate, thereby controlling the release of a conjugated drug.
Theoretical and Computational Investigations of Carbamate Chemistry
Quantum Chemical Studies on Carbamate (B1207046) Stability and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of carbamates. researchgate.net These methods can calculate a variety of molecular and electronic properties that dictate the stability and reactivity of Benzyl (B1604629) 2-aminoethyl(methyl)carbamate.
Key reactivity descriptors that can be determined through DFT calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Studies on related carbamate structures have utilized methods like the B3LYP functional to investigate molecular structures and decomposition pathways. scirp.org For instance, research into the thermal decomposition of certain carbamate derivatives has revealed unexpected instability even at room temperature, a phenomenon that can be investigated and explained through computational modeling of reaction energetics. ub.edu The stability of the carbamate bond is influenced by the electronic and steric nature of its substituents, which can be systematically studied using these computational approaches.
Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Significance |
|---|---|
| Ionization Potential (I) | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. |
Computational Modeling of CO2 Absorption and Amine-Carbamate Equilibria
The formation of carbamates is a key step in the process of CO2 capture by amine solutions. Computational modeling is a vital tool for understanding and predicting the efficiency of this process. Although specific studies on Benzyl 2-aminoethyl(methyl)carbamate for CO2 absorption are not prevalent, the methodologies used for other amines are directly applicable.
The process involves an equilibrium between the amine, carbon dioxide, and the resulting carbamate. Computational models can simulate this equilibrium to predict the CO2 absorption capacity under various conditions. researchgate.net Advanced algorithms like the Least-Squares Support Vector Machine (LSSVM), often integrated with optimization techniques such as Genetic Algorithms (GA) or Particle Swarm Optimization (PSO), are used to build predictive models from experimental data. researchgate.net
For this compound, such models could predict CO2 loading capacity based on key parameters:
Temperature
Partial pressure of CO2
Concentration of the amine solution
These models help in screening potential candidates for CO2 capture and optimizing the operational parameters for maximum efficiency.
Conformational Analysis and Spectroscopic Property Predictions via Computational Methods
The carbamate functional group has a planar structure due to resonance, but rotation around the C-N bond is restricted. This leads to the existence of syn and anti conformers (or rotamers). The energy difference between these conformers can be very small, sometimes resulting in a nearly equal mixture of both isomers at equilibrium. nih.gov This conformational flexibility is a key characteristic of carbamates.
Computational methods are essential for studying these conformational preferences. By calculating the potential energy surface as a function of dihedral angles, researchers can identify the most stable conformers and the energy barriers to their interconversion.
Furthermore, these methods can predict various spectroscopic properties:
Vibrational Frequencies (IR/Raman): Theoretical calculations can compute the vibrational spectra of a molecule. In studies of related ethyl benzyl carbamates, different levels of theory, such as Hartree-Fock (HF) and DFT (with functionals like B3LYP, BVP86, and PBEPBE) combined with various basis sets (e.g., 6-31+G(d)), have been used to calculate vibrational frequencies. scirp.orgresearchgate.net Comparing the calculated frequencies with experimental data from IR spectroscopy helps to validate the computational model and assign spectral bands. scirp.org
NMR Chemical Shifts: While more computationally intensive, methods exist to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation and for understanding the electronic environment of the nuclei.
Table 2: Computational Methods for Conformational and Spectroscopic Analysis
| Method | Application | Example Level of Theory |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Frequencies | B3LYP/6-31+G(d) |
| Hartree-Fock (HF) | Geometry Optimization, Vibrational Frequencies | HF/6-31+G(d) |
| Semi-empirical Methods | Initial Geometry Minimization | PM3 |
Structure-Activity Relationship (SAR) Exploration through Computational Approaches
Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry and materials science that aims to link the chemical structure of a compound to its biological activity or physical properties. sumathipublications.com Computational SAR methods use machine learning and statistical models to predict the activity of new compounds based on their chemical features. oncodesign-services.com
For a molecule like this compound, computational SAR can be used to:
Identify key structural features that influence a desired activity. oncodesign-services.com
Guide the design of new derivatives with improved potency or selectivity. sumathipublications.com
Predict potential liabilities, such as toxicity, early in the development process. collaborativedrug.com
A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR generates mathematical equations that correlate molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) with experimental activity. sumathipublications.com For a series of related carbamates, a QSAR model could be developed to predict their efficacy for a specific biological target. The robustness of a QSAR model is often assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). scirp.org
Other computational SAR techniques include:
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) analyze the 3D steric and electrostatic fields of a series of molecules to understand how these fields correlate with activity. sumathipublications.com
By applying these computational approaches, researchers can rationally explore chemical space to optimize the properties of this compound and its analogues for a specific application. nih.gov
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies with Enhanced Sustainability
The chemical industry's shift towards green chemistry has profoundly impacted the synthesis of carbamates. Historically, their production often involved hazardous reagents like phosgene (B1210022) and isocyanates. acs.orgresearchgate.net Future research is focused on developing safer, more efficient, and environmentally benign synthetic routes.
A primary focus is the utilization of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source. psu.edunih.gov This approach replaces hazardous phosgene-based methods and contributes to carbon capture and utilization (CCU) strategies. psu.edu Research is centered on creating highly efficient catalytic systems that can facilitate the reaction of CO2 with amines and alcohols under mild conditions. acs.orgrsc.org
Key areas of development include:
Catalyst-Free Continuous Synthesis: Recent advancements have demonstrated the synthesis of carbamates from amines, alkyl halides, and CO2 in a continuous flow system without the need for a catalyst. This method significantly reduces reaction times and improves safety. acs.org
Green Solvents and Catalysts: Deep eutectic solvents (DES) are being explored as dual solvent/catalyst systems. For instance, a choline (B1196258) chloride:zinc(II) chloride-based DES has been shown to be highly effective for carbamate (B1207046) synthesis using CO2 at room temperature and atmospheric pressure. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled. rsc.org
High Atom Economy Reactions: Methodologies with 100% atom efficiency, such as the metathesis reaction between ureas and organic carbonates, are gaining traction. nih.gov Similarly, direct oxidative carbonylation of amines and alcohols using catalysts like rhodium complexes presents a more direct route to carbamates. unizar.es
| Method | Key Reagents | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Direct CO2 Utilization | Amine, Alcohol, CO2 | Basic catalysts (e.g., Cs2CO3), Mild pressure (2.5 MPa) | Halogen-free, uses renewable feedstock, non-toxic reagents. | psu.edursc.org |
| Three-Component Coupling | Amine, Alkyl Halide, CO2 | Deep Eutectic Solvent (e.g., [ChCl][ZnCl2]2) | Atmospheric pressure, room temperature, recyclable catalyst/solvent. | rsc.org |
| Continuous Flow Synthesis | Amine, Alkyl Halide, CO2 | DBU (as additive), Catalyst-free | Fast reaction times (50 min), enhanced safety, no column chromatography. | acs.org |
| Oxidative Carbonylation | Amine, Alcohol, CO | Rhodium complexes, Oxone (oxidant) | High efficiency, tolerance to various functional groups. | unizar.es |
Exploration of New Reactivity Modes and Catalytic Applications
Beyond synthesis, researchers are exploring the carbamate moiety's inherent reactivity to develop new chemical transformations and catalytic processes. The electronic nature of the carbamate group makes it a versatile tool in organic synthesis.
Emerging research directions include:
Carbamates as Directing Groups: The carbamate group can act as an effective directing group in C-H bond activation/functionalization reactions. Transition metals like palladium and rhodium can coordinate to the carbamate's carbonyl oxygen, facilitating selective reactions at otherwise unreactive C-H bonds. This allows for the synthesis of complex molecules from simple precursors.
Catalytic Cracking for Recycling: In the context of polyurethane recycling, the catalytic cracking of the carbamate linkage is a promising avenue. mdpi.com Research focuses on developing catalysts (e.g., ZnO, Al2O3) that can efficiently break down carbamates into valuable isocyanates and alcohols, creating a closed-loop recycling process for polyurethane waste. mdpi.com
Metal Carbamate Complexes in Catalysis: Metal carbamato complexes, formed from the reaction of a metal salt with an amine and CO2, are being investigated as catalysts themselves. mdpi.comnih.gov These complexes are implicated in various CO2 activation routes and other catalytic processes, opening doors to new reaction pathways where CO2 is a key component. mdpi.comnih.gov
| Application Area | Catalytic System | Description | Reference |
|---|---|---|---|
| Polyurethane Recycling | ZnO, Bi2O3, Al2O3 | Thermal and catalytic cracking of model carbamates to recover isocyanates. | mdpi.com |
| Oxidative Carbonylation | Platinum group metals, alkali metal halides | Direct synthesis of carbamates via oxidative alkoxycarbonylation of amines. | acs.org |
| C-H Bond Activation | Pd, Rh, Ru, Ir | The carbamate group directs the selective functionalization of C-H bonds. | |
| CO2 Fixation | Metal Carbamato Complexes | In-situ formed metal carbamates act as reactive intermediates for CO2 transfer reactions. | mdpi.com |
Advanced Functional Material Design Incorporating Carbamate Structures
The carbamate linkage is fundamental to polyurethanes, but its potential extends to a new generation of advanced functional materials. wikipedia.org Researchers are leveraging the unique structural properties of the carbamate group—such as its rigidity and hydrogen-bonding capabilities—to design materials with precisely controlled properties. chemrxiv.orgnih.gov
Future research is focused on:
Sequence-Defined Polymers: The carbamate backbone is emerging as a key component in the construction of sequence-defined, non-biological polymers. chemrxiv.orgnih.gov Unlike natural polymers like DNA or proteins, these synthetic oligomers can be designed with a precise sequence of monomers, enabling fine-tuning of material properties for applications such as data storage or molecular transport. chemrxiv.orgchemrxiv.org
Enhanced Polymer Properties: The conformational landscape of carbamates is a subject of intense study. chemrxiv.orgnih.gov Compared to amide bonds in peptides, carbamate linkages are more rigid due to the delocalization of electrons. chemrxiv.orgnih.gov This rigidity, along with the potential for both intra- and intermolecular hydrogen bonding, can be harnessed to control the folding and self-assembly of polymers, leading to materials with novel optical or electronic properties. rsc.org
Smart Coatings and Resins: Carbamate-functional resins are being developed for high-performance coatings. google.com By incorporating carbamate groups onto hyperbranched or star-shaped polymer cores, materials with superior scratch resistance, adhesion, and resistance to environmental degradation can be created. google.com
Interdisciplinary Research with Biological Systems (excluding clinical data)
In medicinal chemistry and chemical biology, the carbamate group is increasingly used to modulate the properties of biologically active molecules. This research, which excludes clinical trial data, focuses on the fundamental interactions between carbamate-containing compounds and biological systems.
Key research avenues include:
Peptide Bond Surrogates (Peptidomimetics): The carbamate linkage is an excellent isostere for the amide (peptide) bond. acs.org It offers greater stability against proteolytic degradation by enzymes, a major challenge for peptide-based drugs. nih.gov Furthermore, the specific geometry and hydrogen-bonding capacity of the carbamate group can be used to control the conformation of a molecule, potentially leading to higher affinity and selectivity for its biological target. nih.govacs.org
Prodrug Design: Carbamates are used to create prodrugs of molecules containing amine, alcohol, or phenol (B47542) groups. nih.gov This strategy can improve a drug candidate's pharmacokinetic properties, such as stability during first-pass metabolism, by masking a functional group that is later cleaved by enzymes in the body to release the active drug. nih.gov
Modulation of Biological Activity: The incorporation of a carbamate group can significantly enhance the biological activity of a pharmacophore. nih.gov By systematically varying the substituents on the carbamate's nitrogen and oxygen atoms, researchers can fine-tune a compound's properties to optimize its interaction with biological targets like enzymes or receptors. nih.govnoaa.gov For example, carbamates are key structural motifs in inhibitors of enzymes like HIV protease and HCV NS5A. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
